2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline
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Overview
Description
2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline is a chemical compound with the molecular formula C13H10Cl2FNO. It is used in various biochemical and proteomics research applications . The compound is characterized by the presence of two chlorine atoms, one fluorine atom, and an aniline group, making it a versatile molecule for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline typically involves the reaction of 2,4-dichloroaniline with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Substituted anilines or thiols.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Scientific Research Applications
2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but contains a carbonyl chloride group instead of an aniline group.
2,4-Dichloroaniline: Lacks the fluorobenzyl group, making it less versatile in certain reactions.
Uniqueness
2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. The combination of these functional groups allows for selective reactions and the formation of diverse products .
Properties
IUPAC Name |
2,4-dichloro-5-[(3-fluorophenyl)methoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO/c14-10-5-11(15)13(6-12(10)17)18-7-8-2-1-3-9(16)4-8/h1-6H,7,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSZPQSDCVLRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C(=C2)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381374 |
Source
|
Record name | 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-33-7 |
Source
|
Record name | 2,4-Dichloro-5-[(3-fluorophenyl)methoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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